チクロピジン

概要

説明

チクロピジンは、主に血栓性脳卒中のリスクを軽減するために使用される薬物です。 チエノピリジン系抗血小板薬に属し、アデノシン二リン酸(ADP)受容体阻害剤として機能します 。当初、脳卒中や冠動脈ステント閉塞の予防に効果があるとされていました。 しかし、好中球減少症や血栓性微小血管症などのまれではあるが重篤な副作用が見られたため、アスピリンを服用できない患者または二重抗血小板療法が必要な患者にその使用が限定されています 。

科学的研究の応用

Ticlopidine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other thienopyridine derivatives.

Biology: Studied for its effects on platelet aggregation and blood clotting mechanisms.

Medicine: Used in the prevention of thrombotic strokes and coronary stent occlusions.

Industry: Employed in the development of new antiplatelet drugs and therapies.

Recent research has also explored the potential of ticlopidine in counteracting endoplasmic reticulum (ER) stress induced by viral infections, such as COVID-19, and cancer .

作用機序

チクロピジンは、プロドラッグであり、活性型に代謝され、GPIIb/IIIa受容体活性化に関与するADP受容体を阻害することにより、血小板凝集を阻害します 。 この阻害は出血時間を延長し、血栓の形成を防ぎます 。 関与する分子標的と経路には、血小板上のP2Y12受容体があり、血小板凝集に不可欠です 。

類似化合物の比較

チクロピジンは、クロピドグレレルやプラズグレレルなどの他の抗血小板薬と比較されることがよくあります 。 これらの化合物は、類似の作用機序を共有していますが、薬物動態特性と副作用プロファイルが異なります 。たとえば、

クロピドグレレル: 類似の機序を持っていますが、安全性プロファイルが優れているため好まれています.

プラズグレレル: チクロピジンよりも強力ですが、出血リスクも高くなります.

生化学分析

Biochemical Properties

Ticlopidine is a prodrug that is metabolized into its active form within the body. This active metabolite inhibits platelet aggregation by blocking the ADP receptor on the platelet surface, which is crucial for the activation of the glycoprotein GPIIb/IIIa complex . By preventing ADP from binding to its receptor, ticlopidine effectively reduces platelet aggregation and prolongs bleeding time . The primary enzymes involved in the metabolism of ticlopidine are cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19 .

Cellular Effects

Ticlopidine exerts significant effects on various cell types, particularly platelets. It inhibits platelet aggregation by blocking the ADP receptor, which prevents the activation of the GPIIb/IIIa complex . This inhibition reduces the ability of platelets to adhere to one another, thereby decreasing the risk of thrombus formation . Additionally, ticlopidine has been shown to affect red blood cells by increasing their deformability and reducing their tendency to hemolyze in hypotonic solutions .

Molecular Mechanism

The molecular mechanism of ticlopidine involves its conversion to an active metabolite that irreversibly binds to the P2Y12 component of the ADP receptor on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation . The inhibition of ADP-mediated platelet activation results in a prolonged bleeding time and reduced thrombus formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticlopidine have been observed to change over time. Ticlopidine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours . The drug is extensively metabolized, and its active metabolite can be detected in the plasma for up to 96 hours after a single dose . Repeated administration of ticlopidine leads to a 3- to 4-fold accumulation of the drug after two weeks . The stability and degradation of ticlopidine in laboratory settings are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

In animal models, the effects of ticlopidine vary with different dosages. Studies have shown that ticlopidine is a potent inhibitor of platelet aggregation in both rats and mice . High doses of ticlopidine can lead to adverse effects such as gastrointestinal hemorrhage, convulsions, and hypothermia . The therapeutic window for ticlopidine is narrow, and careful monitoring of dosage is essential to avoid toxicity .

Metabolic Pathways

Ticlopidine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2B6 and CYP2C19 . The active metabolite of ticlopidine inhibits the ADP receptor on platelets, preventing platelet aggregation . The metabolic pathways of ticlopidine involve oxidation and reduction reactions, leading to the formation of several metabolites that are excreted via the kidneys and feces .

Transport and Distribution

Ticlopidine is rapidly absorbed after oral administration, with a bioavailability of over 80% . It binds reversibly to plasma proteins, mainly serum albumin and lipoproteins . The distribution of ticlopidine within the body is influenced by its binding to plasma proteins and its metabolism in the liver . The drug is transported to various tissues, where it exerts its antiplatelet effects .

Subcellular Localization

The subcellular localization of ticlopidine is primarily within platelets, where it inhibits the ADP receptor on the platelet surface . The active metabolite of ticlopidine binds to the P2Y12 component of the ADP receptor, preventing the activation of the GPIIb/IIIa complex . This inhibition occurs at the platelet membrane, where the ADP receptor is located .

準備方法

チクロピジンは、チオフェンから始まる5段階の合成アプローチによって合成できます 。この方法は、チクロピジンを60%の総収率で提供し、次の手順が含まれます。

4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジンの形成: これは、チクロピジンおよびプラズグレレルやクロピドグレレルなどの他の生物活性化合物にとって重要な前駆体です.

塩素化: 前駆体は塩素化されて目的の化合物が生成されます.

環化: 塩素化された中間体は環化されてチエノピリジン環が形成されます.

最終製品: 最終製品であるチクロピジンは、高い収率と純度で得られます.

化学反応の分析

チクロピジンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

これらの反応から生成される主な生成物は、チクロピジンの活性代謝物であり、その抗血小板効果の原因となります 。

科学研究への応用

チクロピジンは、以下を含むいくつかの科学研究への応用があります。

化学: 他のチエノピリジン誘導体を合成するための前駆体として使用されます.

生物学: 血小板凝集と血液凝固機構への影響について研究されています.

最近の研究では、COVID-19などのウイルス感染や癌によって誘発される小胞体(ER)ストレスに対抗するチクロピジンの可能性も探求されています 。

類似化合物との比較

Ticlopidine is often compared with other antiplatelet drugs, such as clopidogrel and prasugrel . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and side effect profiles . For example:

Clopidogrel: Has a similar mechanism but is preferred due to its better safety profile.

Prasugrel: More potent than ticlopidine but also associated with a higher risk of bleeding.

Ticagrelor: A non-thienopyridine antiplatelet drug that offers reversible inhibition of the P2Y12 receptor.

Ticlopidine’s uniqueness lies in its specific use for patients who cannot tolerate aspirin or require dual antiplatelet therapy .

生物活性

Ticlopidine is an antiplatelet medication primarily used to prevent thrombotic events such as strokes and myocardial infarctions. Its mechanism of action involves the inhibition of platelet aggregation, particularly through the blockade of adenosine diphosphate (ADP) receptors on platelets. This article explores the biological activity of ticlopidine, including its pharmacodynamics, clinical efficacy, adverse effects, and case studies demonstrating its therapeutic applications.

Ticlopidine functions as a thienopyridine derivative that inhibits platelet aggregation by preventing ADP from binding to its receptor on platelets. This inhibition leads to a reduction in the activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. The active metabolite of ticlopidine binds to platelets and modifies their function, impairing their ability to aggregate in response to various agonists such as collagen and thrombin .

Pharmacokinetics

- Absorption : Ticlopidine is well absorbed after oral administration, with absorption rates greater than 80%. Food can enhance absorption by approximately 20% .

- Metabolism : It undergoes extensive hepatic metabolism, yielding over 20 metabolites, with only trace amounts of the parent compound remaining in circulation .

- Elimination : Approximately 60% is excreted in urine and 23% in feces. The half-life varies from about 7.9 hours in younger adults to 12.6 hours in older adults .

Stroke Prevention

Ticlopidine has been demonstrated to be effective in preventing recurrent strokes, particularly in patients with transient ischemic attacks (TIAs). Notable studies include:

- Ticlopidine Aspirin Stroke Study (TASS) : This randomized trial showed ticlopidine's superiority over aspirin in reducing the risk of nonfatal stroke or death from any cause (17% vs. 19% for aspirin) over three years .

- Canadian American Ticlopidine Study (CATS) : This study confirmed ticlopidine's efficacy in both sexes for recent thromboembolic strokes, highlighting its potential benefits in diverse patient populations .

| Study | Population | Outcome Measure | Ticlopidine Results | Aspirin Results |

|---|---|---|---|---|

| TASS | Patients with TIAs | Nonfatal stroke/death rate over 3 years | 17% | 19% |

| CATS | Recent thromboembolic stroke | Composite outcome of recurrent stroke/myocardial infarction/vascular death | Significant reduction noted | Higher event rates observed |

Adverse Effects

Despite its efficacy, ticlopidine is associated with a higher incidence of adverse effects compared to aspirin. Common side effects include:

- Gastrointestinal disturbances : Diarrhea (20%), skin rash (14%), and severe but reversible neutropenia (<1%) .

- Hematological issues : Agranulocytosis and thrombocytopenia have been reported but are rare .

- Bleeding complications : While bleeding is infrequent, caution is advised when using ticlopidine prior to surgical procedures .

Case Studies and Research Findings

- Stroke Prevention in Black Patients : A study aimed at assessing ticlopidine's effectiveness among black patients with noncardioembolic ischemic stroke indicated a relative risk reduction for fatal or nonfatal strokes favoring ticlopidine; however, results were not statistically significant compared to aspirin .

- Long-term Efficacy : A follow-up analysis revealed that ticlopidine maintained its effectiveness over extended periods, with a notable reduction in recurrent strokes among patients who adhered to treatment protocols .

- Comparative Studies : In head-to-head comparisons with aspirin, ticlopidine has shown slightly improved outcomes in specific populations but also presents a greater risk profile for adverse effects .

特性

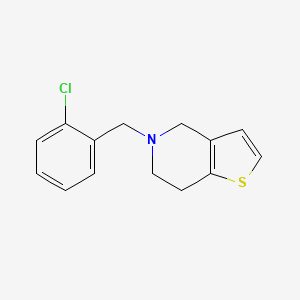

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023669 | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |

| Record name | SID50085878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane. No direct interference occurs with the GPIIb/IIIa receptor. As the glycoprotein GPIIb/IIIa complex is the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation. By blocking the amplification of platelet activation by released ADP, platelet aggregation induced by agonists other than ADP is also inhibited by the active metabolite of ticlopidine. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55142-85-3 | |

| Record name | Ticlopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ticlopidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx. 1 189°C | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。